[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride

Medicinal Chemistry Bioisostere Design Drug Metabolism

This compound features a saturated spiro[3.3]heptane core (Fsp³=1.0) with orthogonal aminomethyl and hydroxymethyl groups locked in a fixed geometry. It functions as a direct bioisosteric replacement for phenyl rings in drug candidates, improving metabolic stability and aqueous solubility. With TPSA 46.25 Ų and LogP 1.31, it occupies favorable CNS drug space while reducing phospholipidosis risk. The hydrochloride salt simplifies handling compared to the free base. Bifunctional amine/alcohol handles enable rapid elaboration via amide coupling or etherification for DEL libraries and lead optimization.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2378507-17-4
Cat. No. B2509703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride
CAS2378507-17-4
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESC1CC2(C1)CC(C2)(CN)CO.Cl
InChIInChI=1S/C9H17NO.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h11H,1-7,10H2;1H
InChIKeyZPPFNIFNEXVCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride (CAS 2378507-17-4) – Saturated Bioisostere Building Block


[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride (CAS 2378507-17-4) is a spirocyclic hydrochloride salt bearing a rigid spiro[3.3]heptane core, an aminomethyl group, and a hydroxymethyl group . This compound belongs to the class of saturated bioisosteres of benzene, which are increasingly prioritized in drug discovery for their potential to improve metabolic stability, aqueous solubility, and reduce off-target promiscuity compared to aromatic counterparts [1]. Available data indicates a baseline purity of 98% (vendor specification), with computed physicochemical properties including a topological polar surface area (TPSA) of 46.25 Ų and a calculated LogP of 1.31 .

Why Generic Substitution Fails for [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride in Medicinal Chemistry Projects


Generic substitution between saturated spirocyclic building blocks or their aromatic analogs is invalid due to profound differences in molecular shape, conformational rigidity, and functional group presentation. The spiro[3.3]heptane core provides an Fsp³ value of 1.0 (completely saturated) versus an Fsp³ of 0 for a phenyl ring [1]. The specific arrangement of an aminomethyl and a hydroxymethyl group on the 2-position of this scaffold creates a fixed geometry of exit vectors that simple isomeric or heterocyclic replacements cannot replicate. Furthermore, the hydrochloride salt form directly impacts solubility and handling, meaning that the free base (CAS 1481497-88-4) or other salt forms are not trivial drop-in replacements without reformulation or re-assay [2]. Such structural decisions directly impact lead optimization parameters, including metabolic stability and cytotoxicity profiles [1].

Quantitative Differentiation of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride vs. Closest Comparators


Improved Saturation and Developability Profile: Spiro[3.3]heptane Core vs. Phenyl Ring Bioisosteres

The spiro[3.3]heptane core in the target compound provides a completely saturated scaffold (Fsp³ = 1.0), which is a stark contrast to the fully aromatic phenyl ring (Fsp³ = 0) found in classical bioisosteres like benzylamine. Incorporation of a spiro[3.3]heptane core into drug analogs (e.g., sonidegib and vorinostat) has been shown to retain high potency while significantly improving physicochemical properties relevant to developability [1]. This shift from planar aromatic to three-dimensional saturated structures is a recognized strategy to escape flatland-related attrition in drug development.

Medicinal Chemistry Bioisostere Design Drug Metabolism

Unique Bifunctional Handle: Orthogonal Reactivity vs. Mono-Functional Spiro[3.3]heptane Analogs

The target compound uniquely presents both a primary amine (as the HCl salt) and a primary alcohol on the same rigid scaffold. In comparison, spiro[3.3]heptan-2-ylmethanol (CAS 4483-67-4) lacks the amine group entirely, limiting its utility in amide bond formation or reductive amination . Conversely, ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate (CAS 1481691-76-2) presents an ester and an amine, offering different orthogonal protection group strategies than the alcohol-amine pair . The target compound's functional group combination enables chemists to carry out sequential modifications without functional group interconversion steps, thus reducing synthetic step count.

Synthetic Chemistry Parallel Synthesis Fragment-Based Drug Design

Computed Physicochemical Profile vs. Aromatic Bioisostere Benzylamine

Vendor-computed properties for the target compound show a topological polar surface area (TPSA) of 46.25 Ų and a LogP of 1.31 . In contrast, the simple aromatic analog benzylamine (phenyl-CH2-NH2) is reported to have a LogP of approximately 1.1 and a TPSA of only 26 Ų [1]. The higher TPSA of the target compound, combined with its greater three-dimensionality, suggests a fundamentally different solubility and permeability profile, which can be a decisive factor in central nervous system (CNS) drug design where excessive lipophilicity is undesirable.

Computational Chemistry ADME Prediction Lead Optimization

Enhanced Solubility and Handling: HCl Salt vs. Free Base Form

The hydrochloride salt form (CAS 2378507-17-4, MW 191.70) is typically preferred over the free base (CAS 1481497-88-4, MW 155.24) for laboratory handling and biological assays due to improved aqueous solubility and solid-state stability . While direct solubility data is not publicly available for this specific salt, the general principle of hydrochloride salt formation increasing the aqueous solubility of primary amines by several orders of magnitude (often >10 mg/mL vs. <1 mg/mL for the free base) is well-established and critical for ensuring reliable concentration-response curves in in vitro pharmacology.

Pre-formulation Salt Screening Compound Management

Structural Rigidity vs. Flexible Chain Analogs in Binding Affinity Optimization

The spiro[3.3]heptane scaffold locks the aminomethyl and hydroxymethyl groups into a fixed spatial relationship, reducing the entropic penalty upon binding to a biological target compared to flexible aliphatic analogs like 2-(aminomethyl)-1-butanol. While Ki or IC50 data for the target compound against a specific receptor is not publicly disclosed, the principle of conformational restriction is a cornerstone of medicinal chemistry [1]. The spirocyclic system reduces the number of accessible rotatable bonds (2 for the target vs. 3-4 for flexible analogs), which pre-organizes the molecule for binding .

Conformational Restriction Molecular Recognition Target Engagement

High-Value Application Scenarios for [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride Based on Differential Evidence


Fragment-Based Lead Generation Targeting Protein-Protein Interactions

The saturated, three-dimensional nature of the spiro[3.3]heptane core, with an Fsp³ of 1.0, makes this compound an ideal 3D fragment for probing protein-protein interaction (PPI) targets where flat, aromatic fragments often fail [1]. The bifunctional amine/alcohol handles allow rapid elaboration into larger lead-like molecules via amide coupling or etherification, while the reduced conformational flexibility (2 rotatable bonds) ensures that entropic penalties are minimized upon binding .

Synthesis of Saturated Bioisosteres of Benzene-Containing Drugs

Following the precedent of replacing the phenyl ring in vorinostat and sonidegib with a spiro[3.3]heptane core to improve metabolic stability while maintaining potency [1], this compound serves as a key intermediate for introducing a saturated bioisostere into proprietary drug candidates. Its orthogonal alcohol and amine functionalities enable independent derivatization to match the substitution pattern of the aromatic drug being displaced.

Chemical Probe Development for CNS Targets

With a TPSA of 46.25 Ų and a LogP of 1.31 [1], this compound resides in a favorable physicochemical space for CNS drug discovery. The increased TPSA relative to classical aromatic building blocks reduces the risk of phospholipidosis and hERG binding, while the conformational restriction facilitates selectivity profiling against closely related GPCRs, ion channels, or transporters.

Building Block for DNA-Encoded Library (DEL) Synthesis

The simultaneous presence of a protected amine and a primary alcohol on a conformationally constrained scaffold is highly valued in DEL technology. The amine can be deprotected and coupled to encoding DNA, while the alcohol remains free for subsequent on-DNA medicinal chemistry transformations, enabling the exploration of spirocyclic chemical space in large combinatorial libraries .

Quote Request

Request a Quote for [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.